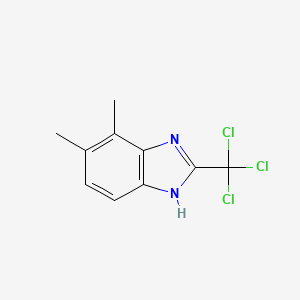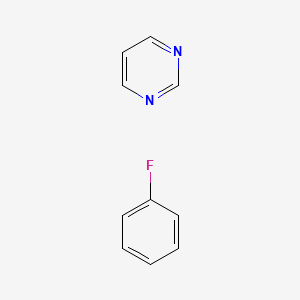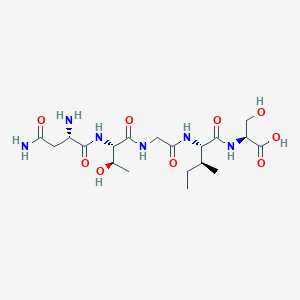
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid is an organic compound characterized by its unique structure, which includes phenyl groups and a heptenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-phenylpent-1-en-4-yn-3-one with phenylhydrazines in ethanol at room temperature. This reaction involves the carbonyl group and terminal double bond, leading to the formation of 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heptenoic acid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenyl groups and heptenoic acid backbone allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-4-penten-1-yne: This compound shares a similar structure but lacks the heptenoic acid backbone.
5-Phenylpent-1-en-4-yn-3-one: Another structurally related compound used in synthetic routes.
Uniqueness
7-Phenyl-2-(5-phenylpent-4-en-1-yl)hept-6-enoic acid is unique due to its combination of phenyl groups and a heptenoic acid backbone, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
824431-41-6 |
|---|---|
Molekularformel |
C24H28O2 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
7-phenyl-2-(5-phenylpent-4-enyl)hept-6-enoic acid |
InChI |
InChI=1S/C24H28O2/c25-24(26)23(19-11-3-9-17-21-13-5-1-6-14-21)20-12-4-10-18-22-15-7-2-8-16-22/h1-2,5-10,13-18,23H,3-4,11-12,19-20H2,(H,25,26) |
InChI-Schlüssel |
NKWSDTHNUWBZJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCCCC(CCCC=CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)





![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)

![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)

![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)

![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)
